molecular formula C12H20O2Si B3151820 Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl- CAS No. 722542-80-5

Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl-

Cat. No.: B3151820
CAS No.: 722542-80-5
M. Wt: 224.37 g/mol
InChI Key: WBGYUVTVQSJNLL-UHFFFAOYSA-N
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Description

Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl- is an organosilicon compound that features a benzene ring substituted with a (1-(dimethoxymethylsilyl)ethyl) group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl- typically involves the reaction of benzene with (1-(dimethoxymethylsilyl)ethyl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

Benzene+(1-(dimethoxymethylsilyl)ethyl)methyl chlorideAlCl3Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl-\text{Benzene} + \text{(1-(dimethoxymethylsilyl)ethyl)methyl chloride} \xrightarrow{\text{AlCl}_3} \text{Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl-} Benzene+(1-(dimethoxymethylsilyl)ethyl)methyl chlorideAlCl3​​Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the silyl group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials such as silicon-based polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl- involves its interaction with various molecular targets through its silyl and benzene groups The silyl group can undergo hydrolysis to form silanols, which can further react with other molecules

Comparison with Similar Compounds

Similar Compounds

  • Benzene, (1-(dimethylsilyl)ethyl)methyl-
  • Benzene, (1-(trimethoxysilyl)ethyl)methyl-
  • Benzene, (1-(triethoxysilyl)ethyl)methyl-

Uniqueness

Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl- is unique due to the presence of the dimethoxymethylsilyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

dimethoxy-methyl-[1-(4-methylphenyl)ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2Si/c1-10-6-8-12(9-7-10)11(2)15(5,13-3)14-4/h6-9,11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGYUVTVQSJNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)[Si](C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993009
Record name Dimethoxy(methyl)[1-(4-methylphenyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722542-80-5
Record name Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722542805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [1-(dimethoxymethylsilyl)ethyl]methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethoxy(methyl)[1-(4-methylphenyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 722542-80-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzene, (1-(dimethoxymethylsilyl)ethyl)methyl-
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